3,6,9,12-Tetraoxapentacosan-1-ol
Description
Overview of Polyether Chemistry
Polyethers are polymers whose molecular structure consists of repeating units joined by ether bonds. britannica.com They can be synthesized through various methods, with the ring-opening polymerization of epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide being a primary route for producing aliphatic polyethers. zhonglianchemicals.com This process allows for the creation of polymers with controlled molecular weights and specific functionalities. gantrade.com The presence of ether linkages gives polyethers flexibility and resistance to hydrolysis, meaning they don't easily break down in the presence of water. youtube.com
The synthesis of polyethers can be initiated by compounds such as diols (like propylene glycol) or triols (like glycerol), which provide the initial hydroxyl groups for the polymerization of epoxy monomers. zhonglianchemicals.com The choice of initiator and the monomers used, such as ethylene oxide or propylene oxide, determines the final properties of the polyether. gantrade.comyoutube.com
Polyethers are commercially significant materials with properties that can range from liquid to waxy solids. britannica.com They are utilized in a wide array of applications, including the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers. zhonglianchemicals.comarpadis.com
Structural Classification within Polyether Alcohols
Polyether alcohols can be classified based on several structural features. One key classification is based on the type of ether linkages in the polymer backbone, which can be diaryl ether, aryl-alkyl ether, or dialkyl ether linkages. Aliphatic polyethers, which include 3,6,9,12-Tetraoxapentacosan-1-ol, are characterized by dialkyl ether linkages.
Another method of classification is by the number of hydroxyl (-OH) groups present in the molecule. pcc.eu Compounds with one hydroxyl group are referred to as monols, while those with two are diols, three are triols, and so on. pcc.euwikipedia.org The functionality, or the number of reactive hydroxyl groups, is a critical parameter that influences how the polyether alcohol will react with other chemicals, such as isocyanates in the formation of polyurethanes. zhonglianchemicals.comgantrade.com
Furthermore, polyether alcohols can be categorized based on the specific alkylene oxide used in their synthesis. For instance, those derived from ethylene oxide are known as polyethylene (B3416737) glycols (PEGs), while those from propylene oxide are polypropylene (B1209903) glycols (PPGs). gantrade.comwikipedia.org this compound is a derivative of polyethylene glycol. ontosight.ai
Significance of Long-Chain Polyether Alcohols in Research
Long-chain polyether alcohols are of significant interest in various fields of research due to their unique physicochemical properties. Their amphiphilic nature, resulting from a long, hydrophobic alkyl chain and a hydrophilic polyether chain, makes them effective surfactants and emulsifiers. This property is crucial in applications such as drug delivery, where they can improve the solubility and bioavailability of poorly water-soluble drugs. polysciences.com
In materials science, long-chain polyether alcohols are used to create polymers with specific surface properties. For example, they can be used to impart hydrophilicity to a surface, which is beneficial in developing anti-fouling coatings for medical devices and industrial equipment. polysciences.comnbinno.com Their ability to form stable dispersions is also valuable in the formulation of coatings, inks, and cosmetics. nbinno.com
In the realm of nanotechnology, these molecules serve as steric stabilizers for colloidal dispersions and nanoparticle formulations, preventing aggregation and ensuring the stability of the nanomaterials. polysciences.com The long polymer chains create a protective layer around the nanoparticles, maintaining their separation.
Furthermore, very-long-chain fatty alcohols, which share structural similarities with the alkyl portion of long-chain polyether alcohols, have been studied for their biological effects. Research has suggested that these compounds may play a role in regulating cholesterol metabolism. nih.govresearchgate.net
Contextualization of this compound within Advanced Chemical Research
This compound is a specific long-chain polyether alcohol that embodies the characteristics discussed above. Its structure, featuring a C13 alkyl chain and a tetraethylene glycol moiety, places it within the class of polyethylene glycol (PEG) derivatives. ontosight.aiechemi.com This structure gives it solubility in both aqueous and organic media, a valuable property in diverse chemical environments. ontosight.ai
In advanced chemical research, this compound and its analogues are investigated for their potential in creating sophisticated drug delivery systems. The PEG portion of the molecule can enhance the circulation time of therapeutic agents in the body by shielding them from the immune system. ontosight.aipolysciences.com
Moreover, this compound serves as a model compound for studying the behavior of long-chain polyether alcohols at interfaces and in self-assembling systems. Its defined structure allows for precise investigations into how molecular architecture influences properties like surface tension, micelle formation, and phase behavior. This fundamental understanding is critical for the rational design of new surfactants, emulsifiers, and dispersants with tailored functionalities for a wide range of applications, from personal care products to advanced materials. ontosight.ai
Data Table for this compound
| Property | Value |
| Molecular Formula | C21H44O5 echemi.comnih.gov |
| Molecular Weight | 376.57 g/mol echemi.comchemicalbook.com |
| CAS Number | 930-08-5 echemi.comchemicalbook.com |
| Boiling Point | 463.5±30.0 °C (Predicted) chemicalbook.com |
| Density | 0.945 g/cm³ echemi.comchemicalbook.com |
| Hydrogen Bond Donor Count | 1 echemi.com |
| Hydrogen Bond Acceptor Count | 5 echemi.com |
Properties
IUPAC Name |
2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-14-23-16-18-25-20-21-26-19-17-24-15-13-22/h22H,2-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJLRCKXPUPYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048059 | |
| Record name | 3,6,9,12-Tetraoxapentacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-08-5 | |
| Record name | 3,6,9,12-Tetraoxapentacosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxapentacosan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxapentacosan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12-Tetraoxapentacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxapentacosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of 3,6,9,12 Tetraoxapentacosan 1 Ol
Mechanistic Studies of Chemical Transformations Involving Polyether Alcohols
The reactivity of polyether alcohols like 3,6,9,12-Tetraoxapentacosan-1-ol is dictated by the primary alcohol functional group and the repeating ether linkages. Mechanistic studies of transformations involving this class of compounds provide fundamental insights into their reaction pathways, intermediates, and the factors governing product formation. These investigations are crucial for controlling derivatization reactions and understanding degradation pathways.
Acid-Catalyzed Reactions
The terminal hydroxyl group of polyether alcohols can undergo acid-catalyzed reactions, primarily dehydration to form alkenes or intermolecular condensation (etherification) to produce larger polyether structures. The specific mechanism is highly dependent on the reaction conditions and the structure of the alcohol.
For primary alcohols like this compound, the acid-catalyzed formation of a symmetrical ether (bis(3,6,9,12-tetraoxapentacosyl) ether) can occur via an SN2 mechanism. youtube.com The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into a good leaving group (H₂O). youtube.comdoubtnut.com A second molecule of the alcohol then acts as a nucleophile, attacking the primary carbon and displacing the water molecule in a bimolecular substitution. youtube.com Subsequent deprotonation of the resulting oxonium ion yields the ether and regenerates the acid catalyst.
Alternatively, under different conditions (e.g., higher temperatures), an E2 elimination mechanism can compete, leading to the formation of an alkene. However, for primary alcohols, the SN2 pathway for ether formation is often favored, especially when a high concentration of the alcohol is used. youtube.com The formation of a primary carbocation, which would be necessary for an E1 or SN1 pathway, is highly unfavorable. youtube.com
Table 1: Proposed Mechanism for Acid-Catalyzed Etherification of Primary Polyether Alcohols
| Step | Description | Mechanism Type | Key Intermediates |
| 1 | Protonation | Acid-Base | Protonated alcohol (oxonium ion) |
| 2 | Nucleophilic Attack | SN2 | Diprotonated ether intermediate |
| 3 | Deprotonation | Acid-Base | Symmetrical ether, Hydronium ion |
Oxidative Degradation
The polyether chain is susceptible to oxidative degradation, a process that has been investigated to understand the stability of these materials. Studies on polyethylene (B3416737) glycols (PEGs), the structural backbone of compounds like this compound, reveal that oxidation can be initiated by heat, light, or the presence of oxidants like hydrogen peroxide. nsf.govbohrium.com
The mechanism is believed to proceed through a free-radical chain reaction. It involves the abstraction of a hydrogen atom from the carbon adjacent to an ether oxygen, forming a carbon-centered radical. This radical can then react with oxygen to form a peroxy radical. Subsequent reactions can lead to chain scission, resulting in the formation of various degradation products, including aldehydes, formyl esters, and smaller PEG chains with modified end-groups. nsf.govbohrium.com The use of monodisperse PEG samples in mechanistic studies has been particularly insightful, allowing for clearer identification of degradation products and pathways by minimizing the complexity of the initial starting material. nsf.gov
Investigations using techniques like matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) have been instrumental in identifying the structures of the degradation products, thereby helping to elucidate the underlying oxidative mechanisms. nsf.govbohrium.com For instance, the detection of products such as a 14-mer with a hydroxyl group and an oxyacetaldehyde group supports a random chain scission model. bohrium.com
Table 2: Mechanistic Overview of Polyether Alcohol Oxidative Degradation
| Stage | Key Process | Resulting Species |
| Initiation | Hydrogen abstraction from the polyether backbone | Carbon-centered radical |
| Propagation | Reaction with O₂ and further hydrogen abstraction | Peroxy radicals, hydroperoxides |
| Termination/Scission | Radical recombination or decomposition | Aldehydes, formyl esters, shorter polymer chains |
Acetal (B89532) Formation
The terminal alcohol group of this compound can react with aldehydes and ketones in the presence of an acid catalyst to form acetals. This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.orgyoutube.com
The mechanism involves several equilibrium steps. First, the acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com A subsequent deprotonation step leads to the formation of a hemiacetal intermediate. masterorganicchemistry.com
The reaction can proceed further. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org The departure of the water molecule is often assisted by the lone pair electrons on the adjacent ether oxygen, forming a resonance-stabilized oxonium ion. libretexts.org Finally, a second molecule of the alcohol attacks this electrophilic species, and after a final deprotonation step, the stable acetal product is formed. youtube.com The removal of water is often necessary to drive the equilibrium towards the acetal product. libretexts.org
Advanced Analytical Characterization of 3,6,9,12 Tetraoxapentacosan 1 Ol and Its Derivatives
Chromatographic Separation Techniques
Chromatographic methods are fundamental in the analysis of 3,6,9,12-Tetraoxapentacosan-1-ol, enabling the separation of the main compound from its derivatives and other matrix components.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the separation of non-ionic surfactants like this compound. sielc.comnih.gov Reversed-phase HPLC is a commonly employed technique for separating polyethylene (B3416737) glycols and their derivatives. researchgate.netnih.gov In this method, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile, methanol, and water. sielc.comresearchgate.net The separation is based on the differing polarities of the analytes.
For instance, a reverse phase HPLC method has been described for the analysis of a related compound, 3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com The use of columns with smaller particle sizes, such as 3 µm, is characteristic of UHPLC, which allows for faster analysis times and improved resolution. sielc.comresearchgate.net
The choice of detector is also a critical aspect of HPLC and UHPLC analysis. While UV detectors can be used, many polyethylene glycol ethers lack a strong UV chromophore, making detection challenging. jocpr.com In such cases, an Evaporative Light Scattering Detector (ELSD) can be utilized, although its response can be dependent on various factors including molar mass and operating conditions. nih.gov
HPLC is not only used for analytical determination but also for the isolation of impurities and the assessment of purity in preparations of this compound. researchgate.netsielc.com The scalability of liquid chromatography methods allows for their adaptation to preparative separation, enabling the isolation of specific compounds or impurities for further characterization. sielc.com
The purity of monofunctional polyethylene glycols, such as PEG methyl ether, can be assessed by separating them from PEG impurities using reversed-phase liquid chromatography. researchgate.net The resolution between the main compound and its impurities can often be optimized by adjusting parameters like column temperature. researchgate.net For example, studies on M-PEG 3000 have shown that adjusting the column temperature can improve the separation of PEG impurities. researchgate.net
Table 1: HPLC/UHPLC Parameters for Analysis of Related Polyethylene Glycol Ethers
| Parameter | Description | Reference |
| Technique | Reversed-Phase HPLC/UHPLC | researchgate.netsielc.com |
| Stationary Phase | C18 or other nonpolar phases | researchgate.net |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol/Water mixtures, often with acid modifiers like phosphoric or formic acid. | sielc.comresearchgate.net |
| Detection | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | nih.govjocpr.com |
| Application | Purity assessment, impurity isolation, quantification | researchgate.netsielc.com |
Mass Spectrometry (MS) Based Characterization
Mass spectrometry is an indispensable technique for the detailed characterization of this compound and its derivatives, providing information on molecular weight and structure.
The coupling of liquid chromatography with mass spectrometry (LC-MS) creates a powerful analytical platform that combines the separation capabilities of LC with the identification power of MS. researchgate.net For non-ionic surfactants, LC-MS allows for the separation and identification of homologous series of compounds. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique in the LC-MS analysis of these compounds. jocpr.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. uni.lu This is particularly useful in distinguishing between compounds with the same nominal mass but different chemical formulas.
Tandem mass spectrometry (MS/MS) is a technique used to further elucidate the structure of ions. nih.gov In an MS/MS experiment, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides valuable information about the structure of the precursor ion. researchgate.net
For polyethylene glycol derivatives, MS/MS can be used to confirm the presence of the repeating ethylene (B1197577) oxide units. nih.gov The characteristic mass difference of 44 Da between peaks in the mass spectrum is a hallmark of polyethylene glycols. nih.gov By analyzing the fragmentation patterns, the structure of the alkyl chain and the number of ethoxy groups can be determined. researchgate.net Different adduction ions, such as [M+H]+, [M+Na]+, and [M+NH4]+, can be used to facilitate ionization and fragmentation. uni.lu
Untargeted screening approaches using LC-MS are employed to identify a broad range of compounds in a sample without pre-selecting specific analytes. nih.gov This is particularly useful for identifying unknown impurities or degradation products of this compound.
Strategies for the automated identification of PEG molecules from MS/MS data have been developed, utilizing protein identification algorithms in conjunction with databases containing "PEG-proteins". nih.gov This approach can help to rapidly identify numerous PEG spectra in complex samples. nih.gov Error-tolerant and mass-tolerant searches can further enhance the identification of a wide range of PEG-related species. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C21H44O5 | echemi.com |
| Molecular Weight | 376.578 g/mol | echemi.com |
| Monoisotopic Mass | 376.31888 Da | uni.lu |
| Predicted CCS for [M+H]+ | 200.2 Ų | uni.lu |
| Predicted CCS for [M+Na]+ | 200.4 Ų | uni.lu |
Adduct Formation and Multi-Charged Ions in Mass Spectra
Mass spectrometry is a powerful tool for the characterization of polyethers like this compound. The formation of adduct ions is a common phenomenon, where the analyte molecule associates with a cation. For this compound, adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), and potassium ions ([M+K]⁺) are frequently observed. uni.lu The prevalence of these adducts is attributed to the numerous oxygen atoms in the polyether chain, which can readily coordinate with cations. youtube.com
The formation of multi-charged ions is another key feature in the mass spectra of polyethers. youtube.com This occurs when a molecule acquires more than one charge, leading to ions with a lower mass-to-charge (m/z) ratio. youtube.comacdlabs.com For large molecules, this phenomenon is particularly advantageous as it brings high-mass ions within the detectable range of the mass spectrometer. youtube.com In the case of polyethers, the regularly spaced oxygen atoms facilitate the attachment of multiple cations, leading to the observation of doubly, triply, or even higher charged states. youtube.com The spacing between the isotopic peaks in a cluster can be used to determine the charge state of the ion; for a doubly charged ion, the isotopic peaks will be separated by 0.5 m/z units. youtube.comacdlabs.com
Table 1: Predicted Adducts of this compound in Mass Spectrometry
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 377.32616 |
| [M+Na]⁺ | 399.30810 |
| [M+K]⁺ | 415.28204 |
| [M+NH₄]⁺ | 394.35270 |
| [M-H]⁻ | 375.31160 |
Data sourced from PubChem CID 70251 uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including polyethers. measurlabs.comnumberanalytics.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. dntb.gov.uaresearchgate.net
¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure of this compound. In the ¹H NMR spectrum, specific proton signals will correspond to the different chemical environments along the polyether and alkyl chains. Similarly, the ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. numberanalytics.comresearchgate.net The chemical shifts, splitting patterns, and integration of the signals in these spectra provide definitive evidence for the compound's structure.
NMR spectroscopy is particularly useful for analyzing the characteristics of the polyether chain. dntb.gov.uaresearchgate.net The repeating ethylene glycol units in this compound give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The regularity and length of the polyether chain can be determined by analyzing the integration of these signals relative to the signals from the terminal alkyl group. researchgate.net Furthermore, NMR can be used to identify and quantify any structural irregularities or branching within the polyether chain. measurlabs.com
Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Polyethers
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -O-CH ₂-CH ₂-O- | 3.5 - 3.7 | 68 - 72 |
| R-CH ₂-O- | 3.3 - 3.6 | 65 - 75 |
| H O-CH ₂- | 3.4 - 4.0 | 60 - 65 |
| Alkyl CH ₃ | 0.8 - 1.0 | 10 - 15 |
| Alkyl -CH ₂- | 1.2 - 1.6 | 20 - 35 |
Note: These are general ranges and can vary based on the specific molecular structure and solvent.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.
The most prominent features in the FT-IR spectrum of a polyether alcohol are the strong, broad O-H stretching vibration of the terminal hydroxyl group, typically observed in the region of 3200-3600 cm⁻¹. Another key feature is the strong C-O stretching vibration of the ether linkages, which appears in the fingerprint region, usually around 1100 cm⁻¹. The spectrum will also show C-H stretching vibrations from the alkyl and ethylene groups in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for Polyether Alcohols
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Strong |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong |
| Alkane (C-H) | C-H Bend | 1350 - 1480 | Medium |
Applications of 3,6,9,12 Tetraoxapentacosan 1 Ol in Materials Science and Polymer Chemistry
Polyurethane Synthesis and Modification
Polyurethanes are a versatile class of polymers created through the reaction of polyisocyanates with polyols. The properties of the resulting polymer can be finely tuned by varying the constituent monomers.
Role as a Polyol Component in Polymer Production
In polyurethane synthesis, 3,6,9,12-Tetraoxapentacosan-1-ol can function as a monofunctional polyol. While traditional polyurethanes are often formed from diols or polyols to create crosslinked networks, the incorporation of a monofunctional alcohol like this compound serves to control the polymer chain length and introduce specific end-groups. Its hydroxyl (-OH) group reacts with an isocyanate (-NCO) group to form a urethane (B1682113) linkage, effectively capping one end of a polymer chain. This is particularly useful in the production of thermoplastic polyurethanes or in modifying the surface properties of polyurethane materials. The general reaction is analogous to the synthesis of other polyurethane-g-poly(ethylene glycol) copolymers where a macroiniferter initiates the polymerization of monomers like poly(ethylene glycol) methyl ether methacrylate. rsc.org
The synthesis of polyurethanes is a well-established process, often carried out in two steps: the formation of a prepolymer with terminal isocyanate groups, followed by chain extension. nih.gov The introduction of this compound can occur during either of these stages to achieve the desired molecular architecture. For instance, it can be reacted with a diisocyanate to form a prepolymer, which is then further reacted with a diol or diamine chain extender.
Influence on Polymer Architecture and Properties (e.g., Flexible Chains for Mechanical Properties)
The incorporation of this compound into a polyurethane backbone has a significant impact on the polymer's architecture and resulting properties. The long, flexible polyether chain of the molecule introduces soft segments into the polymer matrix. These soft segments can enhance the flexibility and elasticity of the polyurethane. Studies on similar poly(ether-urethane)s have shown that the introduction of PEG-based polyols can significantly improve the mechanical properties of the resulting elastomers. mdpi.com
The presence of these flexible side chains can also influence the thermal properties of the polyurethane. For example, research on N-substituted polyurethanes with polyethylene (B3416737) glycol monomethyl ether side chains has shown that the glass transition temperature (Tg) of the polymer is affected by the length of the PEG side chain. researchgate.netresearchgate.net The introduction of these side chains can lower the Tg, indicating increased segmental motion and flexibility.
The table below summarizes the potential effects of incorporating this compound on polyurethane properties, based on findings from related PEG-containing systems.
| Property | Influence of this compound Incorporation |
| Flexibility/Elasticity | Increased due to the introduction of flexible polyether soft segments. |
| Tensile Strength | Can be tailored based on the concentration and interaction with hard segments. |
| Elongation at Break | Generally increases with higher content of flexible PEG chains. mdpi.com |
| Hardness | May decrease due to the plasticizing effect of the flexible chains. |
| Glass Transition Temp. (Tg) | Tends to decrease, indicating a softer, more flexible material at lower temperatures. researchgate.netresearchgate.net |
| Surface Properties | Can be modified to be more hydrophilic, improving biocompatibility or anti-fouling properties. polysciences.com |
Design of Surfactants and Emulsifiers
The amphiphilic structure of this compound, with its hydrophilic polyether head and hydrophobic alkyl tail, makes it inherently surface-active. This property is harnessed in the development of advanced surfactants and emulsifiers.
Development of Polymeric Surfactants
This compound can be used as a building block for the synthesis of more complex polymeric surfactants. These are macromolecules that exhibit surface activity and can offer advantages over their small-molecule counterparts, such as enhanced stability at interfaces. One common approach is to polymerize monomers based on this compound. For example, the hydroxyl group can be modified to an acrylated or methacrylated version, which can then be polymerized to form a polymeric surfactant. researchgate.net
These polymeric surfactants, often referred to as macrosurfactants, can self-assemble in solution to form micelles or other organized structures. researchgate.net The properties of these surfactants, such as their critical micelle concentration (CMC) and their ability to reduce surface tension, are dictated by the balance between the hydrophilic PEG chain and the hydrophobic alkyl group.
Utility in Microemulsion Systems
Microemulsions are thermodynamically stable, transparent dispersions of oil and water, stabilized by a surfactant and often a co-surfactant. mdpi.com Polyethylene glycol monoalkyl ethers, such as this compound, are effective in forming and stabilizing microemulsions. Their ability to partition at the oil-water interface lowers the interfacial tension, facilitating the formation of finely dispersed droplets.
Research on similar non-ionic surfactants of the alkyl polyglycol ether type has demonstrated their effectiveness in creating stable microemulsions. researchgate.net The efficiency of these surfactants is influenced by factors such as the length of the ethylene (B1197577) oxide chain and the nature of the oil phase. The presence of the polyether chain can also influence the temperature sensitivity of the microemulsion system. researchgate.net
Formation of Supramolecular Structures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. wikipedia.org The amphiphilic nature of this compound drives its self-assembly into a variety of supramolecular structures in aqueous solutions.
In dilute solutions, these molecules can form micelles, where the hydrophobic alkyl tails aggregate to form a core that is shielded from the aqueous environment by the hydrophilic polyether chains. At higher concentrations, more complex structures such as hexagonal or lamellar phases can form. The study of related amphiphilic PEG-based molecules has shown that they can first self-assemble into primary stacks, which then arrange into larger globular aggregates. nih.gov
The formation of these supramolecular assemblies is a dynamic process that can be influenced by factors such as concentration, temperature, and the presence of other molecules. rsc.org This responsive behavior makes these systems interesting for applications in areas like drug delivery and smart materials.
Supramolecular Assembly of Polyether Derivatives
The assembly of molecules into larger, ordered structures through non-covalent interactions, known as supramolecular assembly, is a key area of research in materials science. Polyether derivatives, such as this compound, are instrumental in this field. The oxygen atoms within the polyether chain can coordinate with metal ions and form hydrogen bonds, while the terminal hydroxyl group provides a site for further interactions, driving the self-assembly process. rsc.org
Theoretical simulations have shown that the oxygen atoms in ethylene glycol (EG) oligomers can coordinate to metal moieties, such as indium on an indium tin oxide (ITO) surface. rsc.org This coordination is a primary mechanism for inducing interfacial dipoles. rsc.org This principle of self-assembly via surface coordination and hydrogen bonding allows for the formation of ultra-thin layers that can modify the properties of materials, for instance, by reducing the work function of ITO for efficient electron collection in polymer solar cells. rsc.org
Research into the self-assembly of tri-, tetra-, and penta-ethylene glycols has demonstrated their potential as cathode modification materials in inverted polymer solar cells. rsc.org These small molecules, when spin-coated from a non-chlorinated solvent, can self-assemble on a substrate. rsc.org The resulting devices have shown high power conversion efficiency, indicating the effectiveness of these polyether derivatives in creating functional supramolecular structures. rsc.org
| Interaction Type | Role in Supramolecular Assembly | Significance in Materials Science |
| Coordination Bonding | The oxygen atoms in the polyether chain coordinate with metal ions. rsc.org | Induces interfacial dipoles, modifying the electronic properties of surfaces. rsc.org |
| Hydrogen Bonding | The terminal hydroxyl group and ether oxygens act as hydrogen bond acceptors/donors. rsc.org | Directs the orientation and packing of molecules in the assembly. rsc.org |
| Van der Waals Forces | The hydrocarbon portions of the molecule interact via weaker van der Waals forces. | Contributes to the overall stability and packing density of the assembled structure. |
Generation of Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Polyethylene glycol (PEG) and its derivatives are widely used in the formation of hydrogels for biomedical applications due to their biocompatibility and tunable properties. springernature.comnih.govwikipedia.org The hydrophilic nature of the polyether chains of compounds like this compound is crucial for the high water content of these hydrogels.
The terminal hydroxyl group of this compound can be chemically modified into other functional groups, such as acrylates or methacrylates, which can then be polymerized to form a cross-linked hydrogel network. researchgate.net The properties of the resulting hydrogel, including its swelling ratio, mechanical strength, and degradation rate, can be precisely controlled by varying the molecular weight of the PEG derivative and the density of the cross-links. nih.gov
For instance, degradable hydrogels for neural tissue engineering have been synthesized using PEG derivatives. springernature.com These hydrogels can be designed to match the stiffness of the native tissue and to degrade over time as new tissue forms. springernature.com In other research, PEG-based hydrogels have been developed as drug delivery systems for enhanced bone regeneration, where the hydrogel acts as a carrier for therapeutic molecules. nih.gov
| PEG Derivative Property | Effect on Hydrogel Properties | Research Finding |
| Molecular Weight | Higher molecular weight generally leads to a lower cross-linking density and a higher swelling ratio. nih.gov | The swelling ratio and mechanical strength of PEG-based hydrogels can be controlled by changing the molecular weight and specific gravity of PEG. nih.gov |
| Chain Architecture (Linear vs. Branched) | Branched or multi-arm PEGs can create more complex and stable hydrogel networks. sigmaaldrich.com | Hyperbranched PEG copolymers have been synthesized to create hydrogels with a high number of functionalizable chain ends. sigmaaldrich.com |
| Functional End Groups | The type of functional group (e.g., acrylate (B77674), vinyl ether) determines the cross-linking chemistry and reaction kinetics. researchgate.net | The addition of various terminal end groups like vinyl ether or acrylate allows for the formation of PEG networks. researchgate.net |
| Incorporation of other polymers | Co-polymerization with other polymers like polylactic acid (PLA) can introduce biodegradability and improve stability. nih.gov | Combination with PLA can effectively improve the stability of PEG, which can be unstable due to its ether structure. nih.gov |
Material Building Blocks for Advanced Systems
The defined structure of this compound makes it an excellent material building block, or monomer, for the synthesis of more complex polymers and advanced material systems. bldpharm.com Its tetraethylene glycol core provides flexibility and hydrophilicity, while the terminal hydroxyl group serves as a reactive site for polymerization or further functionalization. researchgate.net
Derivatives of tetraethylene glycol are used in a variety of applications. For example, they can be used as plasticizers in polyester (B1180765) resins and as solvents in the production of inks and dyes. In more advanced applications, ethylene glycol is a precursor to polyester fibers and resins, most notably polyethylene terephthalate (B1205515) (PET). wikipedia.org
The ability to synthesize monodisperse PEG derivatives is of great significance for studying the structure-property relationships of PEGylated materials. acs.org Iterative exponential growth methods have been developed for the preparation of monodisperse PEG derivatives, using tetraethylene glycol as a starting building block. acs.org These well-defined oligomers are crucial for applications where precise control over the molecular structure is required, such as in the development of drug delivery systems and advanced coatings. researchgate.netacs.org
| Advanced System | Role of the Polyether Building Block | Example Application |
| Polyester Resins | Acts as a diol monomer that reacts with dicarboxylic acids to form polyester chains. | Used in the manufacturing of fibers, films, and plastic bottles (e.g., PET). wikipedia.org |
| Polyurethanes | The hydroxyl group reacts with isocyanates to form urethane linkages. | Used in the production of foams, elastomers, and coatings. |
| Non-ionic Surfactants | The hydrophilic polyether chain and a hydrophobic alkyl chain create an amphiphilic molecule. | Used as emulsifiers, detergents, and wetting agents in various industries. |
| Drug Delivery Systems | The PEG chain can be attached to drugs (PEGylation) to improve their solubility and circulation time. researchgate.net | PEGylated proteins and nanoparticles for targeted drug delivery. researchgate.net |
| Functional Coatings | Can be incorporated into surface coatings to impart properties like hydrophilicity and protein resistance. | Development of anti-fouling surfaces for biomedical devices and marine applications. |
Environmental Interactions and Biodegradation of Polyether Alcohols
Microbial Degradation Pathways of Polyethers
The microbial degradation of polyether alcohols like polyethylene (B3416737) glycol (PEG) proceeds through distinct metabolic pathways, which can vary depending on the presence or absence of oxygen. A crucial requirement for the metabolization of PEG, whether aerobically or anaerobically, is the presence of a free hydroxyl group. nih.gov
Aerobic and Anaerobic Metabolization Mechanisms
Aerobic Degradation: In the presence of oxygen, the degradation of PEGs is a multi-step process. Studies have shown that PEGs with a wide range of molecular weights, including up to 20,000 g/mol , can be efficiently biodegraded aerobically. nih.govresearchgate.net For instance, PEG 600, PEG 6000, and PEG 20,000 have all been observed to undergo approximately 80% degradation within five days under aerobic conditions. researchgate.net The process generally involves the initial oxidation of the terminal alcohol groups. nih.govresearchgate.net
Anaerobic Degradation: Under anaerobic conditions, the degradation efficiency can be influenced by the molecular weight of the PEG. For example, one study observed about 50% degradation of PEG 600 in nine days, 40% for PEG 6000 in ten days, and a more efficient 80% degradation of PEG 20,000 in six days. researchgate.net Another study found that anaerobic treatment is effective for PEGs with molecular weights up to 10,000 g/mol , with removal percentages reaching 85-90% under optimal retention times. nih.gov The anaerobic metabolism of PEG is thought to be a one-step process catalyzed by an enzyme analogous to diol dehydratase, known as PEG acetaldehyde (B116499) lyase. nih.govresearchgate.net Two anaerobic bacteria, Desulfovibrio desulfuricans and a Bacteroides species, have been shown to metabolize PEGs, producing acetaldehyde as an intermediate. nih.gov
Table 1: Aerobic vs. Anaerobic Degradation of Polyethylene Glycols (PEGs)
| Parameter | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Oxygen Requirement | Required | Not Required |
| Primary Mechanism | Oxidation of terminal alcohol groups followed by ether cleavage | Direct cleavage by lyase |
| Key Intermediate | Carboxylated PEG | Acetaldehyde |
| Degradation Rate | Generally faster for a range of molecular weights | Can be efficient, but may be slower for certain molecular weights |
| Example Organisms | Pseudomonas stutzeri, Sphingomonads | Desulfovibrio desulfuricans, Bacteroides sp. |
Enzymatic Cleavage of Ether Bonds (e.g., PEG Dehydrogenase, Ether-Cleaving Enzymes)
A key step in the aerobic degradation of polyether alcohols is the enzymatic cleavage of the ether bonds. This process is typically preceded by the oxidation of the terminal alcohol groups. nih.govresearchgate.net
PEG Dehydrogenase (PEG-DH): This enzyme plays a crucial role in the initial oxidation of PEGs. Membrane-bound PEG-DH has been purified from PEG-utilizing sphingomonads and shows high activity towards high molecular weight PEGs like PEG 6,000 and PEG 20,000. nih.gov Sequencing of PEG-DH revealed it belongs to the GMC flavoprotein group, with FAD as a cofactor. nih.gov
Ether-Cleaving Enzymes: Following the initial oxidation, specialized enzymes cleave the ether linkages. An enzyme with this function, identified as diglycolic acid (DGA) dehydrogenase, was purified from a PEG-utilizing consortium. nih.gov This enzyme acts on carboxylated PEG, breaking the terminal ether bond to depolymerize the PEG chain by one glycol unit. nih.gov Another novel ether bond-splitting enzyme was discovered in the Gram-positive bacterium Pseudonocardia sp. strain K1. nih.govnih.gov This enzyme also functions as a DGA dehydrogenase and was found to contain iron. nih.gov In a symbiotic mixed culture of Flavobacterium and Pseudomonas species, an ether-bond cleaving enzyme was also identified in the particulate fraction of the cell-free extract. oup.comoup.com The proposed mechanism involves the dehydrogenation of the O-carboxymethyl group, leading to an unstable hemiacetal that spontaneously breaks down. oup.com
Oxidation of Terminal Alcohol Groups
The oxidation of the terminal alcohol groups is a common and critical first step in the aerobic metabolism of polyether alcohols. nih.govresearchgate.net This oxidation is carried out by alcohol dehydrogenases and subsequently by aldehyde dehydrogenases, which convert the terminal alcohol group to a carboxylic acid. nih.govmdpi.com This carboxylation is essential for the subsequent enzymatic cleavage of the ether bond. nih.gov
Even bacteria that cannot utilize PEG as a sole carbon source may possess alcohol dehydrogenases capable of oxidizing PEGs. nih.gov For example, cytoplasmic NAD-dependent alcohol dehydrogenases have demonstrated activity towards PEG 400 and PEG 600. nih.gov This initial oxidation step is crucial as it prepares the polymer for depolymerization by ether-cleaving enzymes.
Role of Specific Microbial Species in Degradation
A variety of microorganisms, including both fungi and bacteria, have been identified for their ability to degrade polyether alcohols and related polymers.
Fungal Degradation (e.g., Alternaria alternata, Cladosporium cladosporioides)
Fungi are known to produce a wide array of extracellular enzymes that can break down complex polymers. Several fungal genera, including Alternaria and Cladosporium, have been implicated in the degradation of synthetic polymers. nih.gov
Alternaria alternata has been noted for its role in plastic degradation. nih.gov For instance, a mixed culture including an Alternaria species was found to be more effective in degrading low-density polyethylene (LDPE) than single-strain treatments. researchgate.net
Cladosporium cladosporioides is another fungus associated with the degradation of polymers. mdpi.com While direct evidence for its degradation of 3,6,9,12-Tetraoxapentacosan-1-ol is specific, its known capabilities in breaking down complex organic molecules suggest a potential role. For example, Cladosporium species have been shown to degrade polyurethane. researchgate.net
Bacterial Degradation (e.g., Corynebacterium sp., Bacillus sp., Sphingomonads)
Bacteria are key players in the biodegradation of polyethers. Different bacterial species employ various enzymatic strategies to break down these polymers.
Corynebacterium sp. : While specific studies on the degradation of this compound by Corynebacterium are not detailed in the provided context, this genus is known for its diverse metabolic capabilities, including the degradation of various organic compounds.
Bacillus sp. : Species from the genus Bacillus are known to produce esterases that can initiate the degradation of polymers like polyethylene terephthalate (B1205515) (PET) by cleaving ester bonds. wikipedia.org Their ability to secrete robust extracellular enzymes makes them potential candidates for the breakdown of other polymers as well.
Sphingomonads are particularly adept at degrading high molecular weight PEGs. nih.gov They possess a membrane-bound PEG dehydrogenase that is highly active against PEGs up to 20,000 g/mol . nih.gov The degradation of PEG by these gram-negative bacteria occurs in the periplasmic space, indicating a mechanism for transporting large polymer molecules across the outer membrane. nih.gov The enzymatic system in sphingomonads, involving both PEG dehydrogenase and ether-cleaving enzymes, makes them highly efficient in the aerobic degradation of polyether alcohols.
Factors Influencing Biodegradation Susceptibility
The susceptibility of polyether alcohols, including this compound, to biodegradation is not absolute but is governed by a range of factors. These include the inherent molecular structure of the polymer and the specific environmental conditions present. The interplay between these elements dictates the rate and extent to which microorganisms can break down these synthetic compounds.
Influence of Molecular Structure on Microbial Accessibility
The molecular architecture of a polyether alcohol is a primary determinant of its biodegradability. Key structural characteristics such as chain length, the presence of branching, and the nature of the end-groups significantly affect how effectively microbial enzymes can access and metabolize the polymer.
For linear polyether alcohols like polyethylene glycol (PEG), a class to which this compound belongs, the presence of a terminal hydroxyl (-OH) group is crucial for metabolism by many bacteria. nih.gov Aerobic degradation pathways often commence with the oxidation of these terminal alcohol groups. nih.gov The accessibility of these groups to microbial enzymes is therefore paramount.
The physical properties derived from the molecular structure, such as crystallinity and hydrophobicity, further influence microbial accessibility. The antimicrobial activity of long-chain alcohols has been shown to depend on the length of the hydrophobic chain relative to the hydrophilic hydroxyl group. nih.gov This balance affects how the molecule interacts with microbial cell membranes, which can be a precursor to enzymatic degradation. dtic.mil
Table 1: Influence of Molecular Structure on Biodegradation
| Structural Feature | Influence on Microbial Accessibility | Supporting Findings |
|---|---|---|
| Terminal Groups | The presence of a free hydroxyl (-OH) group is often necessary for initiating aerobic and anaerobic metabolic pathways. nih.gov | Microbial degradation of PEGs typically starts with the oxidation of terminal alcohol groups by alcohol and aldehyde dehydrogenases. nih.gov |
| Molecular Weight | Higher molecular weight can decrease the rate of biodegradation. researchgate.net | The rate and extent of biodegradation of polyvinyl formal (PVF) matrices decrease as the molecular weight of the precursor polyvinyl alcohol (PVA) increases. researchgate.net |
| Chain Branching | Less branching in polymer chains can lead to higher crystallinity, which may affect degradation rates. wikipedia.org | For polyethylene, a less branched structure results in higher crystallinity. wikipedia.org |
| Hydrophobicity | The balance between the hydrophobic chain and hydrophilic groups influences interaction with microbial cells. nih.govdtic.mil | The antimicrobial action of alcohols and phenols is related to their hydrophobic properties, which affect cell membrane disruption. dtic.mil |
Oxidative Degradation Mechanisms
Oxidative degradation is a key mechanism for the breakdown of polyether alcohols in the environment. This process can be initiated by various factors, including heat, light, and the presence of transition metals, and involves the reaction of the polymer with molecular oxygen. nih.gov
The degradation process is often a radical chain reaction. nih.gov It begins with the formation of radical sites on the polymer chain, which can occur at the α-carbon atoms next to the ether oxygens, as the protons at these positions are relatively labile. nih.gov In the presence of oxygen, this leads to a cascade of reactions. nih.gov
The primary steps in the oxidative degradation of polyethers like PEG involve:
Initiation: Formation of a radical on the polymer chain. nih.gov
Propagation: The polymer radical reacts with oxygen to form a peroxy radical. This radical can then abstract a hydrogen atom from another part of the polymer chain, propagating the reaction. osti.gov
Chain Scission: The degradation process leads to the breaking of the polymer backbone, a process known as chain scission. This results in the formation of shorter-chain polymers and a variety of low molecular weight degradation products. nih.gov
Commonly identified degradation products from polyether oxidation include alcohols, carboxylic acids, formates, and formaldehyde (B43269). nih.govresearchgate.net For instance, the degradation of poly(ether-urethane) results in chain scission and the formation of stable oxidative products like formates, alcohols, and carboxylic acids. researchgate.net Similarly, the oxidative degradation of PEG is known to produce formaldehyde and formic acid, which can be responsible for the N-methylation and N-formylation of other molecules in a formulation. nih.gov
Table 2: Products of Polyether Oxidative Degradation
| Polymer Type | Degradation Products | Mechanism |
|---|---|---|
| Poly(ether-urethane) | Formates, alcohols, carboxylic acids, H₂, CO₂, CO | Radiolytic oxidation leads to degradation at urethane (B1682113) bonds and in polyether segments. researchgate.net |
| Polyethylene Glycol (PEG) | Formaldehyde, formic acid, shorter chain polymers | Radical chain scission initiated by heat, light, or metals in the presence of oxygen. nih.gov |
| n-Hexadecane (Alkane model) | Alcohols, ketones | Bimolecular termination reactions of peroxy radicals. osti.gov |
Fate of Polyether Alcohol Derivatives in Environmental Systems
Once released into the environment, polyether alcohols and their derivatives are subject to various transformation and transport processes that determine their ultimate fate. The degradation of larger polymer structures can serve as a long-term source of smaller, more mobile derivatives like fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylates (PFCAs). nih.govresearchgate.net
The biodegradation of polyether alcohols can proceed through a stepwise process. For example, under anaerobic conditions, polyvinyl alcohol (PVA) is first degraded into intermediates like ketones, fatty acids, and alcohols. nih.gov These intermediates are then further metabolized, potentially into acetic acid, hydrogen, and carbon dioxide, which can be utilized by other microorganisms. nih.gov
The environmental fate of polyether derivatives is highly dependent on their chemical structure. For instance, studies on hydrofluoroether (HFE) alcohols show that the inclusion of certain functional groups, like thioethers, can facilitate faster and more complete degradation. scholaris.ca Some HFE derivatives can degrade to ultrashort-chain compounds and ultimately mineralize completely. scholaris.ca However, other derivatives can yield products that are resistant to further microbial action. scholaris.ca
The sorption of these derivatives to soil and sediment is also a critical process, influenced by factors like soil organic carbon content and the perfluorocarbon chain length of the molecule. purdue.edu Derivatives with longer chains and higher degrees of fluorination tend to sorb more strongly to soil organic matter. purdue.edu This partitioning behavior affects their mobility and bioavailability in the environment. Ultimately, the persistence and potential for long-range transport of these derivatives are dictated by the complex interplay of their structural properties and the specific environmental matrix they reside in. nih.govscholaris.ca
Computational and Theoretical Studies of 3,6,9,12 Tetraoxapentacosan 1 Ol and Analogues
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic behavior of 3,6,9,12-tetraoxapentacosan-1-ol and similar PEG structures. These simulations model the movement of atoms and molecules over time, offering a detailed view of their interactions and conformational changes.
Investigation of Solution Behavior and Interactions
MD simulations have been instrumental in understanding the solution behavior of PEG oligomers. Studies have shown that in aqueous solutions, water molecules form hydrogen bonds with both the ether oxygens and the terminal hydroxyl groups of the PEG chains. mdpi.comresearchgate.net The interactions are complex and depend on both the concentration of the polymer and the temperature. aps.org For instance, simulations of polyethylene (B3416737) glycol monolaurate (PEGML) in water and various alcohols have revealed insights into hydrogen bonding, electrostatic interactions, and van der Waals forces that govern its solution behavior. nih.govrsc.org The conformation of PEG chains in solution is also a key area of investigation, with studies indicating a preference for a "gauche" conformation of the O-C-C-O dihedral in polar solvents like water. researchgate.net This conformation increases the dipole moment, enhancing interactions with the solvent. researchgate.net
Table 1: Key Findings from MD Simulations on Solution Behavior
| Finding | Significance | References |
|---|---|---|
| Hydrogen bonding between water and PEG ether/hydroxyl groups | Governs solubility and solution structure. | mdpi.comresearchgate.net |
| Complex dependence on concentration and temperature | Highlights the nuanced nature of PEG-water interactions. | aps.org |
| Preference for "gauche" conformation in polar solvents | Enhances polymer-solvent interactions. | researchgate.net |
Prediction of Polymer Blend Compatibility
MD simulations are valuable for predicting the miscibility and compatibility of polymer blends containing PEG derivatives. The Hildebrand solubility parameter, which can be calculated from MD simulations, is a key metric for predicting the compatibility of two polymers. acs.orgunict.it By simulating the behavior of different polymer chains in a blend, researchers can assess their tendency to mix or phase-separate. For instance, simulations have been used to study blends of poly(ethylene oxide) (PEO) and poly(methyl methacrylate) (PMMA), revealing heterogeneous dynamics where the PEO component is confined within the less mobile PMMA matrix. aps.org The Flory-Huggins interaction parameter (χ), another crucial factor for predicting miscibility, can also be determined through computational methods. rsc.orgresearchgate.net
Table 2: Parameters for Predicting Polymer Blend Compatibility
| Parameter | Method of Determination | Application | References |
|---|---|---|---|
| Hildebrand Solubility Parameter (δ) | Calculated from MD simulations | Predicts miscibility based on "like dissolves like". | acs.orgunict.it |
| Flory-Huggins Interaction Parameter (χ) | Determined from thermodynamic analysis, can be informed by simulations | Quantifies the interaction energy between two polymer species. | rsc.orgresearchgate.net |
Analysis of Polymer and Water Dynamics
The dynamics of both the polymer chains and the surrounding water molecules are critical for understanding the properties of PEG solutions. MD simulations have revealed that water molecules in the hydration layer of PEGs exhibit different dynamics compared to bulk water. digitellinc.comnih.gov A population of "dynamically perturbed" water molecules with slower, sub-diffusive motion has been identified near the polymer chains. digitellinc.com The dynamics of the polymer itself, such as the Zimm model predictions for chain motion, are closely coupled with these water dynamics. digitellinc.com In blends, the dynamics of one polymer can be significantly affected by the presence of another; for example, the dynamics of PEO are confined when blended with the more rigid PMMA. aps.org
Study of Radial Distribution Functions
Radial distribution functions (RDFs) derived from MD simulations provide quantitative information about the local structure and arrangement of molecules in a system. The analysis of RDFs for PEG solutions reveals the distances at which different atoms are likely to be found relative to each other. For example, RDFs for water oxygen around the ether and hydroxyl oxygens of PEG oligomers show distinct peaks corresponding to hydrogen bonding distances. mdpi.comresearchgate.net These functions have been used to demonstrate that water molecules form hydrogen bonds with both the ether and hydroxyl groups of tetraethylene glycol and other oligomers. mdpi.com The shape and peak positions of RDFs are generally consistent across different force fields and water models, indicating the robustness of these structural findings. mdpi.comresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been employed to study the interactions and properties of PEG-based systems at a fundamental electronic level. For example, DFT has been used to investigate the interaction between a graphene oxide-based PEG nanocomposite and the antibiotic cephalexin. nih.govacs.org These calculations can determine stable configurations, binding energies, and changes in electronic properties upon interaction. nih.govacs.org DFT has also been used to study the hydrogen bond interactions between tri-ethylene glycol monomethyl ether and water, providing insights into the structural and spectroscopic properties of such mixtures. sciencepublishinggroup.com
Table 3: Applications of DFT in Studying PEG Analogues
| Application | Key Insights | References |
|---|---|---|
| Nanocomposite Drug Delivery | Determination of stable configurations and binding energies. | nih.govacs.org |
| Hydrogen Bonding Analysis | Prediction of structural and spectroscopic properties of mixtures. | sciencepublishinggroup.com |
Elucidation of Molecular Structures and Reactivity
The molecular structure of this compound consists of a hydrophilic tetraethylene glycol head group and a hydrophobic tridecyl tail. nih.govechemi.com This amphiphilic nature governs its self-assembly into micelles in aqueous solutions and its adsorption at interfaces. The ether oxygens in the hydrophilic chain can form hydrogen bonds with water molecules, contributing to its solubility in polar solvents. The reactivity of the terminal hydroxyl group is characteristic of primary alcohols and can undergo reactions such as esterification and etherification. sigmaaldrich.cn
The structure and reactivity of analogues, such as those with different alkyl chain lengths or a varied number of ethylene (B1197577) oxide units, can also be investigated. For example, 3,6,9,12-tetraoxahexadecan-1-ol (B73479) (C12H26O5) and 3,6,9,12-tetraoxatetradecan-1-ol (B1596445) (C10H22O5) are shorter-chain analogues. nih.govnist.gov Conversely, analogues with longer alkyl chains or more ethylene oxide units will exhibit different solubility and surface activity profiles.
Cohesive Energy and Interaction Parameter Calculations
Flory-Huggins Interaction Parameter (χ) Determinations
The Flory-Huggins interaction parameter, χ, is a critical thermodynamic quantity that describes the interaction energy between a polymer and a solvent or between different components in a blend. wikipedia.org For nonionic surfactants like this compound, the χ parameter can be used to understand its mixing behavior with water and other solvents. A lower χ value indicates better miscibility.
The determination of χ for oligo(ethylene glycol) ethers and similar systems is often approached through a combination of experimental data and theoretical modeling. ipfdd.deuc.edu While direct experimental determination for a specific molecule like this compound may not be readily available in the literature, the principles can be applied from studies on analogous systems. The Flory-Huggins theory, originally developed for polymer solutions, can be adapted to describe the thermodynamics of micellization and phase behavior of surfactants. youtube.com The interaction parameter is often found to be dependent on factors such as temperature and the composition of the mixture. uc.edunih.gov
For poly(ethylene glycol) (PEG), a polymer analogue of the hydrophilic part of this compound, the Flory-Huggins interaction parameter has been estimated in various solvents, providing a basis for understanding the solvent quality for the ethylene oxide chain. ipfdd.de
Cohesive Energy Density Analysis
Cohesive energy density (CED) is a measure of the total energy required to separate all the molecules in a unit volume from each other. It is directly related to the solubility parameter, which is a useful predictor of miscibility. The principle of "like dissolves like" can be quantified by comparing the solubility parameters of the solute and the solvent.
The CED is composed of contributions from dispersion forces, polar interactions, and hydrogen bonding. For amphiphilic molecules, the balance between the cohesive energy of the hydrophobic tail and the hydrophilic head group is crucial for their surfactant properties. The cohesive energy of the polyethylene glycol chain has been a subject of study, providing data that can be extrapolated to understand the behavior of the hydrophilic portion of this compound. researchgate.net
Atomistic and Mesoscopic Simulation Approaches
Atomistic and mesoscopic simulations are powerful computational techniques used to study the behavior of surfactants and their self-assembly in solution.
Atomistic simulations , such as molecular dynamics (MD), treat every atom in the system explicitly. These simulations can provide detailed information about the conformation of individual surfactant molecules, the structure of water around the hydrophilic head groups, and the dynamics of micelle formation. arxiv.org For nonionic surfactants, atomistic simulations can reveal the specific interactions, such as hydrogen bonding between the ether oxygens and water, that drive their solubility and aggregation behavior.
Mesoscopic simulations , such as dissipative particle dynamics (DPD), coarse-grain groups of atoms into single beads. nih.govacs.org This simplification allows for the simulation of larger systems and longer timescales than are accessible with atomistic methods. DPD is particularly well-suited for studying the formation and morphology of large-scale structures like micelles and other self-assembled phases. nih.govacs.org Computational models for CnEm nonionic surfactants have been developed and validated against experimental data, enabling the investigation of micelle size, shape, and their dependence on surfactant concentration. nih.govacs.org These simulation approaches are invaluable for gaining a fundamental understanding of the structure-property relationships that govern the performance of this compound and its analogues in various applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,6,9,12-Tetraoxapentacosan-1-ol, and what challenges arise during purification?
- Methodological Answer : The compound is synthesized via stepwise oligomerization of ethylene oxide derivatives. A common approach involves nucleophilic substitution reactions using polyether precursors with hydroxyl-terminated chains. Challenges include controlling regioselectivity and minimizing byproducts like cyclic ethers. Purification requires high-performance liquid chromatography (HPLC) or fractional distillation due to its high molecular weight (446.70 g/mol) and hygroscopic nature . Purity specifications (≥95%) are critical for reproducibility in downstream applications, necessitating rigorous solvent removal and lyophilization .
Q. How do the hydrophilic properties of this compound influence its interaction with aqueous systems?
- Methodological Answer : The compound’s polyether backbone and terminal hydroxyl group confer strong hydrophilicity, with a calculated logP (octanol-water partition coefficient) of ~-1.5, indicating high water solubility. This property enables its use as a surfactant or solubilizing agent in colloidal systems. Experimental validation involves dynamic light scattering (DLS) to assess micelle formation and surface tension measurements to quantify critical micelle concentration (CMC) .
Advanced Research Questions
Q. What analytical strategies are recommended for detecting trace amounts of this compound in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting the compound at low concentrations (ppb levels). Sample preparation requires solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Matrix effects from co-formulants (e.g., alkyl sulfonates) must be mitigated via isotope dilution or standard addition methods . A validated method should report limits of detection (LOD) < 0.1 µg/L and recovery rates of 80–120% .
Q. How can researchers address contradictions in reported thermodynamic properties, such as heat capacity?
- Methodological Answer : Discrepancies in heat capacity (e.g., 8.74 × 10² J/mol·K in one study vs. 9.25 × 10² J/mol·K in another) may arise from differences in sample purity or measurement techniques. Researchers should:
- Standardize protocols : Use adiabatic calorimetry for direct measurements under inert atmospheres to avoid moisture absorption .
- Validate purity : Employ gas chromatography (GC) with flame ionization detection (FID) to confirm ≥99% purity before experimentation .
- Cross-reference data : Compare results with structurally similar polyethers (e.g., 3,6,9,12-Tetraoxatetradecan-1-ol) to identify outliers .
Q. What experimental designs optimize the study of this compound’s interactions with lipid bilayers?
- Methodological Answer : To investigate its role in drug delivery systems:
- Model membranes : Use Langmuir-Blodgett troughs to form monolayers of dipalmitoylphosphatidylcholine (DPPC) and measure changes in lateral pressure upon compound incorporation .
- Fluorescence quenching : Label lipids with pyrene and monitor Förster resonance energy transfer (FRET) to quantify membrane penetration depth .
- Molecular dynamics (MD) simulations : Parameterize the compound’s force field using density functional theory (DFT) to predict binding affinities with membrane proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
